molecular formula C5H10N2O B2379133 3-Amino-1-ethylazetidin-2-one CAS No. 1565561-50-3

3-Amino-1-ethylazetidin-2-one

Cat. No. B2379133
CAS RN: 1565561-50-3
M. Wt: 114.148
InChI Key: AHMLETHNIVPEBE-UHFFFAOYSA-N
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Description

3-Amino-1-ethylazetidin-2-one, also known as AEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AEA is a cyclic amino acid that contains a four-membered ring structure, making it a unique compound in terms of its chemical properties.

Scientific Research Applications

Potential as Elastase Inhibitors

3-Amino-1-ethylazetidin-2-one derivatives have been explored for their potential as elastase inhibitors. For instance, Beauve et al. (1999) synthesized 1-alkoxycarbonyl-3-bromoazetidin-2-ones, which demonstrated transient inhibition of porcine pancreatic elastase (PPE), indicating their potential application in therapeutic areas involving elastase activity (Beauve et al., 1999).

Synthesis of Functionalized Azetidines

Stankovic et al. (2013, 2014) highlighted the synthetic utility of 3-bromo-3-ethylazetidines in preparing various 3-amino-3-ethylazetidines, which are used as precursors for novel functionalized azetidines and spirocyclic azetidine building blocks. This demonstrates the compound's relevance in synthetic chemistry for the development of diverse molecular structures (Stankovic et al., 2013), (Stankovic et al., 2014).

Inhibition of NAAA Activity

A study by Nuzzi et al. (2016) investigated 3-aminoazetidin-2-one derivatives, leading to the discovery of potent inhibitors of intracellular N-acylethanolamine acid amidase (NAAA) activity. These compounds, including 4-cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate, showed potential for treating pain and inflammation, illustrating the compound's pharmacological significance (Nuzzi et al., 2016).

Triple Reuptake Inhibitors in Antidepressant Development

Han et al. (2014) explored 3-aminoazetidine derivatives by modifying 3-α-oxyazetidine, leading to the synthesis of novel compounds with inhibitory activities against serotonin, norepinephrine, and dopamine neurotransmitters. This research indicates the potential use of these derivatives in developing broad-spectrum antidepressants (Han et al., 2014).

Antibacterial, Antifungal, and Antitubercular Activities

Samadhiya et al. (2012) synthesized a series of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones, which were screened for their antibacterial, antifungal, and antitubercular activities. This study suggests the compound's potential in developing new treatments against various infectious diseases (Samadhiya et al., 2012).

properties

IUPAC Name

3-amino-1-ethylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-2-7-3-4(6)5(7)8/h4H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMLETHNIVPEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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